molecular formula C21H23N3O2 B14934939 2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B14934939
M. Wt: 349.4 g/mol
InChI Key: HTPBIDWPSBQOKO-UHFFFAOYSA-N
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Description

2-[4-(Acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic small molecule characterized by a central indole core substituted with an acetylated amino group at the 4-position.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H23N3O2/c1-14(2)16-7-9-17(10-8-16)23-21(26)13-24-12-11-18-19(22-15(3)25)5-4-6-20(18)24/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

HTPBIDWPSBQOKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies

Route 1: Sequential Acylation and N-Alkylation

This method involves functionalizing the indole nucleus prior to introducing the acetamide side chain.

Synthesis of 4-Acetylaminoindole
  • Nitration : Indole is nitrated at the 4-position using a mixture of nitric acid and sulfuric acid to yield 4-nitroindole.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 4-aminoindole.
  • Acetylation : Treatment with acetic anhydride in the presence of pyridine acetylates the amine, yielding 4-acetylaminoindole.
Alkylation at the 1-Position
  • Bromoacetamide Preparation :
    • React 4-isopropylphenylamine with bromoacetyl bromide in dichloromethane (DCM) and triethylamine (TEA) to form N-[4-(propan-2-yl)phenyl]bromoacetamide.
  • N-Alkylation :
    • Combine 4-acetylaminoindole with the bromoacetamide derivative in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Heat at 80°C for 12 hours.

Reaction Scheme :
$$
\text{4-Acetylaminoindole} + \text{BrCH}2\text{C(O)NHC}6\text{H}4\text{-iPr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$
Yield : ~45–55% after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:2).

Route 2: Ullmann-Type Coupling

This approach utilizes copper-mediated coupling to attach the acetamide side chain.

Synthesis of 1-Chloroindole-4-acetylamino
  • Chlorination : Treat 4-acetylaminoindole with N-chlorosuccinimide (NCS) in acetonitrile to yield 1-chloro-4-acetylaminoindole.
Coupling with 4-Isopropylphenylacetamide
  • Acetamide Preparation :
    • React 4-isopropylphenylamine with chloroacetic acid using HATU and DIEA in DCM to form N-[4-(propan-2-yl)phenyl]acetamide.
  • Ullmann Coupling :
    • Combine 1-chloro-4-acetylaminoindole with the acetamide derivative, copper iodide (CuI), and 1,10-phenanthroline in DMSO at 110°C for 24 hours.

Reaction Scheme :
$$
\text{1-Cl-Indole-4-AcNH} + \text{Acetamide Derivative} \xrightarrow{\text{CuI, DMSO}} \text{Target Compound}
$$
Yield : ~35–40% after recrystallization from ethanol.

Route 3: One-Pot Tandem Reaction

A streamlined method combining acetylation and alkylation in a single vessel.

  • Reactants :
    • 4-Aminoindole, acetic anhydride, N-[4-(propan-2-yl)phenyl]bromoacetamide.
  • Conditions :
    • Dissolve in DMF with K₂CO₃. Heat at 100°C for 18 hours.
  • Workup :
    • Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Yield : ~50–60%.

Key Challenges and Optimizations

Regioselectivity in Indole Functionalization

  • Issue : Competing alkylation at indole’s 3-position.
  • Solution : Use bulky bases (e.g., DBU) to favor N1-alkylation.

Purification Difficulties

  • Issue : Co-elution of byproducts in chromatography.
  • Solution : Employ gradient elution (hexane → ethyl acetate) or recrystallize from toluene.

Analytical Data

Table 1: Spectroscopic Characterization
Technique Data
¹H NMR (DMSO-$$d_6$$) δ 10.69 (s, 1H, NH), 8.72 (s, 1H, NH), 7.23–7.70 (m, 9H, Ar-H), 2.85 (septet, 1H, CH(CH₃)₂), 1.22 (d, 6H, CH₃).
¹³C NMR δ 169.8 (C=O), 136.2 (Indole-C4), 127.3–118.4 (Ar-C), 33.9 (CH(CH₃)₂), 22.1 (CH₃).
HRMS m/z 350.1865 [M+H]⁺ (calc. 350.1868).

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Acetamide Substituents

  • Y041-6230 (2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(phenylsulfanyl)ethyl]acetamide): This compound replaces the isopropylphenyl group with a phenylsulfanyl ethyl moiety. The sulfur atom in the substituent may enhance hydrogen bonding or alter metabolic stability compared to the target compound. Such modifications could influence solubility and bioavailability .
  • Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide hydrochloride): A calcium channel stabilizer with a chiral center and trifluoroethoxy-pyridine group. The isopropylphenyl moiety is retained, but the additional pyridine and fluorine atoms confer distinct electronic properties, enabling antiepileptic activity. This highlights how minor structural changes redirect therapeutic targeting .

TRPA1 Inhibitors

  • HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) :
    Shares the 4-isopropylphenyl acetamide group but incorporates a xanthine-derived core instead of indole. HC-030031 inhibits TRPA1 with an IC50 of 4–10 μM, demonstrating anti-inflammatory effects in asthma models. The indole variant’s activity on TRPA1 remains unverified but merits investigation .

Antitumor Agents

  • N-[4-(Benzothiazole-2-yl)phenyl]acetamide Derivatives :
    Compounds like 16 (N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide) replace the indole with a benzothiazole core. These derivatives exhibit potent anticancer activity against diverse tumor cell lines, suggesting that the indole variant’s substitution pattern could be optimized for similar efficacy .

Kinase and Receptor Antagonists

  • Ubaditinib (N-(4-{[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide): Features a triazole ring and quinazoline group, targeting tyrosine kinases. The isopropylphenyl acetamide moiety may contribute to hydrophobic interactions in the kinase domain, though the indole variant’s indole core likely engages different binding sites .
  • Brezivaptan (2-[3-(3-chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide) :
    A vasopressin receptor antagonist with a triazolone core. The shared isopropylphenyl group may stabilize receptor interactions, but the heterocyclic system dictates target specificity .

Physicochemical and Pharmacokinetic Considerations

Compound Molecular Weight Key Substituents Therapeutic Target Activity/IC50
Target Compound ~339.4 g/mol* Indole, acetylated amino, isopropylphenyl Unknown (Potential TRPA1) N/A
Y041-6230 ~413.5 g/mol Phenylsulfanyl ethyl Screening compound N/A
HC-030031 343.4 g/mol Xanthine core TRPA1 4–10 μM
Suvecaltamide 440.9 g/mol Trifluoroethoxy-pyridine Calcium channels Antiepileptic
Compound 16 (Antitumor) ~450.5 g/mol Benzothiazole, imidazole thioether Multiple cancer cell lines Significant activity

*Calculated based on molecular formula.

Structural-Activity Relationship (SAR) Insights

  • Indole vs. Benzothiazole/Benzimidazole : The indole core’s planar structure may facilitate π-π stacking in receptor binding, whereas benzothiazole derivatives exploit sulfur-mediated interactions for antitumor effects .
  • Substituent Lipophilicity : The 4-isopropylphenyl group enhances membrane permeability, critical for CNS-targeted agents like suvecaltamide .
  • Electron-Withdrawing Groups : Trifluoroethoxy (suvecaltamide) and chlorophenyl (brezivaptan) substituents modulate electron density, affecting target affinity .

Biological Activity

2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide, also known by its CAS number 1574309-82-2, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on synthesized studies, molecular modeling, and experimental findings.

  • Molecular Formula : C₁₈H₂₂N₄O₂
  • Molecular Weight : 354.4 g/mol
  • Structure : The compound features an indole moiety and an acetylamino group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of isatin, which share structural similarities with this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, compounds with indole structures have been shown to inhibit key enzymes involved in tumor progression.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC₅₀ (µM)Mechanism of Action
Isatin-BenzenesulfonamideA549 (Lung)5.87Carbonic anhydrase inhibition
Indole DerivativeMCF7 (Breast)10.5Apoptosis induction
Acetylamino-IndoleHeLa (Cervical)7.91Cell cycle arrest

Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against human carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and pathological conditions, including cancer and glaucoma.

Table 2: Inhibition Profile Against Human Carbonic Anhydrases

IsoformK₁ (nM)Reference Compound (Acetazolamide) K₁ (nM)
hCA I45.1030
hCA II5.8720
hCA IX7.9115
hCA XII5.7025

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinities and conformations of the compound with target enzymes. The results indicate that the acetylamino group plays a crucial role in enhancing binding interactions with the active sites of carbonic anhydrases.

Case Study: Docking Analysis

A study utilized molecular dynamics simulations to analyze the interactions between the compound and hCA II. The binding energy was calculated to be significantly lower than that of standard inhibitors, suggesting a favorable interaction profile.

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